7-甲氧基-1-甲基-1H-吲唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

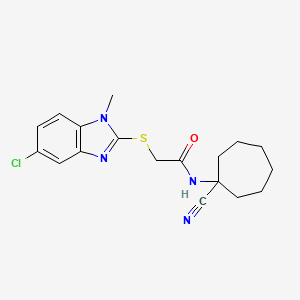

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The methoxy group in the compound indicates the presence of an ether functional group attached to the indazole core, which can influence the compound's chemical behavior and biological activity. Although the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, structure, and properties are described, which can provide insights into the characteristics of ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate.

Synthesis Analysis

The synthesis of related indazole derivatives is well-documented in the literature. For instance, the synthesis of ethyl 5-hydroxyindole-3-carboxylates involves the design and synthesis of a series of compounds confirmed by various spectroscopic methods . Similarly, the synthesis of 7-methoxy-1H-indazole, a compound closely related to the one , is not detailed but its crystal structure as an inhibitor of nitric oxide synthase is provided . These methods and findings can be extrapolated to hypothesize the synthesis of ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate, which may involve the use of methoxy-substituted anilines or similar starting materials.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a fused benzene and pyrazole ring. In the case of 7-methoxy-1H-indazole, the methoxy group lies in the plane of the indazole system, which could suggest that ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate might also exhibit a planar structure around the indazole moiety . The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability of these compounds.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The carboxylate group, for example, can participate in esterification, amidation, and other acid-derivative reactions. The methoxy group could potentially be involved in demethylation or participate as a directing group in aromatic substitution reactions. The synthesis of related compounds, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, involves reactions that could be relevant to the chemical behavior of ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of substituents like the methoxy group and the carboxylate ester can affect the compound's solubility, melting point, and reactivity. For instance, the crystal structure analysis of 7-methoxy-1H-indazole provides insights into the compound's solid-state properties, such as hydrogen bonding and crystal packing, which are crucial for understanding its physical properties . The synthesis and characterization of other related compounds, including their spectroscopic data, can provide additional information on the expected properties of ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate .

科学研究应用

合成和抗病毒活性

7-甲氧基-1-甲基-1H-吲唑-5-羧酸乙酯是一种在合成具有潜在生物活性的各种化学实体中引起兴趣的化合物。虽然没有发现专门针对 7-甲氧基-1-甲基-1H-吲唑-5-羧酸乙酯的直接研究,但已对相关化合物进行了广泛的研究,证明了该化学家族在科学研究中的相关性。例如,合成和评估乙基 5-羟基吲哚-3-羧酸盐的抗乙型肝炎病毒 (HBV) 活性表明这些相关化合物具有显着的抗病毒潜力。其中一种化合物表现出比阳性对照拉米夫定更强的抗 HBV 活性,突出了吲唑衍生物在抗病毒治疗中的潜力 (赵春生等,2006).

抗结核剂的开发

在先前研究的基础上,已经设计并合成了 7-甲氧基-1-甲基-1H-吲唑-5-羧酸乙酯的衍生物,以靶向结核分枝杆菌二氢叶酸还原酶 (DHFR),这对于开发抗结核剂至关重要。其中一些化合物对结核分枝杆菌的 H37Rv 菌株表现出良好的体外活性,其中一些化合物对结核分枝杆菌 DHFR 的选择性明显高于人 DHFR。这种选择性对于减少潜在的副作用和提高结核病治疗的治疗效果至关重要 (K. Sharma 等,2019).

化学合成和结构研究

与 7-甲氧基-1-甲基-1H-吲唑-5-羧酸乙酯相关的化合物的化学合成和结构解析为新药和材料的开发做出了重大贡献。例如,合成乙基 1-[4-溴-2-(甲氧羰基)苯基)]-5-(乙基硫烷基甲基)-1H-1,2,3-三唑-4-羧酸盐展示了吲唑衍生物在化学反应中的多功能性,为在各个领域具有潜在应用的新型化合物提供了途径 (N. Pokhodylo 等,2019).

酶抑制研究

与 7-甲氧基-1-甲基-1H-吲唑-5-羧酸乙酯密切相关的 7-甲氧基-1H-吲唑已被确认为神经元一氧化氮合酶 (nNOS) 的抑制剂,nNOS 是一种与各种神经系统疾病有关的酶。该化合物的晶体结构分析提供了对其抑制机制的见解,可能指导设计用于治疗神经系统疾病的新型 nNOS 抑制剂 (J. Sopková-de Oliveira Santos 等,2002).

未来方向

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

作用机制

Target of Action

Indazole derivatives, which this compound is a part of, have been found to interact with a wide variety of biological targets .

Mode of Action

Indazole derivatives have been reported to exhibit a broad range of biological properties, suggesting diverse modes of action .

Biochemical Pathways

Indazole derivatives have been associated with various biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .

属性

IUPAC Name |

ethyl 7-methoxy-1-methylindazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-4-17-12(15)8-5-9-7-13-14(2)11(9)10(6-8)16-3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUBQSQVXTTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)OC)N(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B3001537.png)

![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)

![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)

![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)